molecular formula C8H6N2O2 B169717 3-Methyl-5-nitrobenzonitrile CAS No. 124289-22-1

3-Methyl-5-nitrobenzonitrile

Cat. No. B169717
M. Wt: 162.15 g/mol
InChI Key: WEWBXIHWZDLYSN-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrobenzonitrile is a chemical compound with the CAS Number: 124289-22-1. It has a molecular weight of 162.15 . The IUPAC name for this compound is 3-methyl-5-nitrobenzonitrile .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5-nitrobenzonitrile is represented by the linear formula C8H6N2O2 . The InChI Code for this compound is 1S/C8H6N2O2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,1H3 .


Physical And Chemical Properties Analysis

3-Methyl-5-nitrobenzonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 162.15 . The compound should be stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactions

3-Methyl-5-nitrobenzonitrile has been used in various chemical synthesis and reaction studies. For instance, it has been observed in the formation of 1,4-dienes through the nitration of dimethylbenzonitriles, highlighting its role in producing structurally unique compounds (Fischer & Greig, 1973). Moreover, research on its solubility in organic solvents like methanol and ethanol provides insights into its physical properties and potential applications in various solvent systems (Chen, Chen, Zheng, & Zhao, 2017).

Physical Properties and Thermodynamics

Studies have also focused on understanding the physical properties of nitrobenzonitriles, including their heat capacities and enthalpies of transitions. These insights are crucial for applications in materials science and engineering (Jiménez, Roux, Dávalos, & Temprado, 2002). The compound's role in the hydrogenation process using catalysts like Raney nickel further exemplifies its importance in chemical transformations (Koprivova & Červený, 2008).

Imaging and Mass Spectrometry

3-Methyl-5-nitrobenzonitrile has been instrumental in the preparation of radiotracers for imaging, such as in the synthesis of [(18)F]FPEB, an agent for PET imaging. This showcases its potential in biomedical imaging and diagnostics (Lim, Labaree, Li, & Huang, 2014). Additionally, its use as a dopant in mass spectrometry for improved sensitivity highlights its utility in analytical chemistry (Santos, Vendramini, Schwab, Eberlin, & de Morais, 2016).

Structural and Molecular Studies

Studies on the crystal structures of nitrobenzonitriles, including derivatives of 3-Methyl-5-nitrobenzonitrile, provide valuable information on molecular interactions and structural chemistry. This knowledge is crucial for designing new materials and understanding molecular behavior (Britton & Cramer, 1996).

Anticancer Research

Research on nitrile-functionalized compounds has explored their potential in anticancer applications. The synthesis and study of such compounds, including derivatives of 3-Methyl-5-nitrobenzonitrile, open new avenues in drug development and cancer treatment (Zulikha, Haque, Budagumpi, & Majid, 2014).

Safety And Hazards

3-Methyl-5-nitrobenzonitrile is considered hazardous. It is fatal if swallowed, harmful in contact with skin, and toxic if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-methyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWBXIHWZDLYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561725
Record name 3-Methyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-nitrobenzonitrile

CAS RN

124289-22-1
Record name 3-Methyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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